4-(Benzenesulfonyl)benzaldehyde
Overview
Description
4-(Benzenesulfonyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₀O₃S and a molecular weight of 246.28 g/mol . It is characterized by the presence of a benzenesulfonyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-(Benzenesulfonyl)benzaldehyde are the components of the cellular antioxidation system . Benzaldehydes, including this compound, have been identified to disrupt this system, making them effective antifungal agents .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis . The compound’s mode of action also involves the inhibition of human neutrophil elastase (hNE), a serine proteinase .
Biochemical Pathways
The affected biochemical pathways primarily involve the cellular antioxidation system . The disruption of this system leads to the destabilization of cellular redox homeostasis . Additionally, the compound’s interaction with hNE affects the proteolysis process .
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth through the disruption of cellular antioxidation . This makes it an effective antifungal agent. Additionally, it has been shown to inhibit hNE, which could have implications for the treatment of Acute Respiratory Distress Syndrome (ARDS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. As an example, certain benzaldehydes, in combination with phenylpyrroles, can overcome tolerance of A. fumigatus MAPK mutants to this agent and/or increase sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzenesulfonyl)benzaldehyde can be synthesized through various methods. One common method involves the catalytic oxidation of organic sulfides to sulfones. In this process, an organic sulfide is reacted with a urea hydrogen peroxide adduct in ethanol at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and the product is purified by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Urea hydrogen peroxide adduct in ethanol.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Benzenesulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethoxy group instead of an aldehyde group.
4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of an aldehyde group.
Uniqueness
4-(Benzenesulfonyl)benzaldehyde is unique due to its combination of a benzenesulfonyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(benzenesulfonyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOVFCBBFJMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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